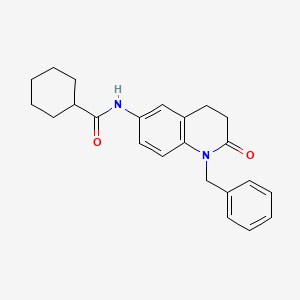

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core fused with a cyclohexanecarboxamide moiety and a benzyl substituent. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition, antimicrobial agents, and central nervous system modulation .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-22-14-11-19-15-20(24-23(27)18-9-5-2-6-10-18)12-13-21(19)25(22)16-17-7-3-1-4-8-17/h1,3-4,7-8,12-13,15,18H,2,5-6,9-11,14,16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLMZOOQEXWJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.

Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.

Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the benzylated quinoline derivative with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has shown promise in the field of medicinal chemistry due to its structural features that allow interaction with biological targets. The compound's quinoline core is known for its ability to intercalate with DNA, potentially inhibiting replication and transcription processes. This characteristic positions it as a candidate for developing anti-cancer agents.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549), with IC50 values indicating significant potency compared to standard chemotherapeutic agents. The mechanism of action was primarily attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a biopesticide. Its ability to affect insect physiology makes it a candidate for pest management strategies.

Case Study: Insecticidal Activity

Research demonstrated that formulations containing this compound significantly reduced the population of aphids in controlled environments. The mode of action was linked to neurotoxic effects on the insects, leading to paralysis and eventual mortality. The compound's safety profile suggested minimal impact on non-target species, making it suitable for integrated pest management systems.

Material Science Applications

The compound's unique chemical structure also offers potential applications in material science, particularly in developing new polymers or coatings with enhanced properties.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability. The resulting composite materials exhibited superior performance compared to traditional polymers, indicating potential for use in high-performance applications such as aerospace and automotive industries.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several classes of derivatives discussed in the evidence:

*Calculated based on formula C₂₃H₂₇N₃O₂.

Key Observations :

- Thiourea vs. Amide : Unlike the thiourea derivatives (e.g., H₂L₁–H₂L₉) , the target compound lacks sulfur-based functional groups, which are critical for metal chelation and antifungal activity in analogs. This absence may reduce its utility in metal ion separation or antimicrobial applications.

- Tetrahydroquinoline Core: The tetrahydroquinoline moiety is shared with carboximidamide derivatives (e.g., compound 35 in ), which exhibit chirality-dependent biological activity. The benzyl group in the target compound may confer distinct steric effects compared to the pyrrolidine-ethyl group in .

- Cyclohexane Conformation : The cyclohexanecarboxamide group likely adopts a chair conformation, as observed in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉) . This conformation enhances stability and influences ligand-receptor interactions.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound belonging to the tetrahydroquinoline class. This compound has attracted attention due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is C23H26N2O2, with a molecular weight of 362.47 g/mol. The compound features a tetrahydroquinoline core which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl moiety.

- Carboxamide Formation : The final step involves coupling with cyclohexanecarboxylic acid derivatives under suitable conditions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell proliferation.

- Cell Line Studies : Preliminary studies show that derivatives of tetrahydroquinoline can suppress tumor growth in various cancer cell lines.

Antimicrobial Activity

Research has demonstrated that the compound exhibits antimicrobial properties against a range of pathogens. For example:

- In vitro Studies : Testing against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa has shown promising results.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Here are some notable SAR findings:

| Modification | Effect on Activity |

|---|---|

| Benzyl Substitution | Enhances anticancer activity |

| Alteration of Carbon Chain | Modulates solubility and bioavailability |

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Xenograft Models : In animal studies using xenografts of ovarian cancer cells, compounds structurally related to N-(1-benzyl-2-oxo...) have shown up to 100% tumor growth suppression.

- Combination Therapies : Combining this compound with established chemotherapeutics has resulted in synergistic effects, enhancing overall treatment efficacy.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide?

- Methodological Answer : The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a functionalized tetrahydroquinoline precursor. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI or HOBt for the reaction between the carboxylic acid and amine moieties.

- Tetrahydroquinoline ring construction : Cyclization of substituted anilines via Pictet-Spengler or Friedländer reactions .

- Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., dichloromethane or ethanol) to minimize side products .

Q. How can the compound’s structure be validated post-synthesis?

- Methodological Answer :

- NMR spectroscopy : Analyze and NMR spectra to confirm hydrogen environments and carbon frameworks. For example, the benzyl group’s aromatic protons appear at ~7.3 ppm, and the cyclohexane carbons resonate between 25–45 ppm .

- X-ray crystallography : Determine absolute stereochemistry and hydrogen-bonding networks. The tetrahydroquinoline and cyclohexane rings often adopt chair conformations stabilized by intramolecular hydrogen bonds (N–H⋯O) .

Q. What chromatographic methods are suitable for resolving enantiomers or impurities?

- Methodological Answer :

- Chiral SFC (Supercritical Fluid Chromatography) : Use a Chiralpak AD-H column with isopropyl alcohol/CO (0.2% diethylamine) at 50 mL/min. Monitor retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) and verify enantiomeric excess via polarimetry .

Advanced Research Questions

Q. How do conformational changes in the tetrahydroquinoline and cyclohexane rings influence biological activity?

- Methodological Answer :

- Crystallographic analysis : The tetrahydroquinoline ring’s puckering (quantified via Cremer-Pople parameters) and cyclohexane chair conformation affect binding to hydrophobic pockets in targets like kinases or GPCRs .

- Molecular dynamics simulations : Model flexibility of the benzyl group and hydrogen-bonding interactions (e.g., carbonyl oxygen as a hydrogen-bond acceptor) to predict pharmacophore compatibility .

Q. What experimental approaches can resolve contradictions in biological assay data (e.g., inconsistent IC)?

- Methodological Answer :

- Dose-response validation : Repeat assays with staggered concentrations and orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays).

- Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may interfere with results .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular environments .

Q. How can the pharmacophore be optimized to enhance target selectivity?

- Methodological Answer :

- SAR studies : Modify substituents on the benzyl group (e.g., electron-withdrawing groups) or cyclohexane carboxamide (e.g., methyl vs. ethyl) to probe steric and electronic effects.

- Co-crystallization with target proteins : Identify key interactions (e.g., π-π stacking with the tetrahydroquinoline ring) to guide rational design .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Methodological Answer :

- Salt formation : Convert the carboxamide to a hydrochloride salt using HCl in methanol, enhancing aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the cyclohexane ring for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.